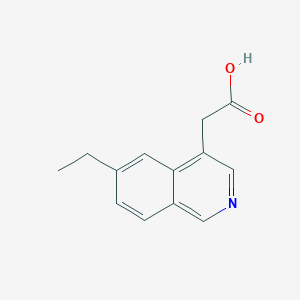
2-(6-Ethylisoquinolin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Ethylisoquinolin-4-yl)acetic acid is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Ethylisoquinolin-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-ethylisoquinoline, which can be obtained through the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction.
Alkylation: The 6-ethylisoquinoline is then subjected to alkylation using a suitable alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Carboxylation: The alkylated product is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Ethylisoquinolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with substituted functional groups.
Scientific Research Applications
2-(6-Ethylisoquinolin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Ethylisoquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
- 2-(6-Methylisoquinolin-4-yl)acetic acid
- 2-(6-Propylisoquinolin-4-yl)acetic acid
- 2-(6-Butylisoquinolin-4-yl)acetic acid
Comparison:
- Structural Differences: The primary difference between these compounds lies in the length and nature of the alkyl chain attached to the isoquinoline ring.
- Biological Activity: The biological activity of these compounds may vary depending on the alkyl chain length, which can influence their interaction with molecular targets.
- Uniqueness: 2-(6-Ethylisoquinolin-4-yl)acetic acid is unique due to its specific alkyl chain length, which may confer distinct biological properties compared to its analogs.
Properties
CAS No. |
756809-77-5 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(6-ethylisoquinolin-4-yl)acetic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-9-3-4-10-7-14-8-11(6-13(15)16)12(10)5-9/h3-5,7-8H,2,6H2,1H3,(H,15,16) |
InChI Key |
FZGZWOKVPBYUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=NC=C2C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


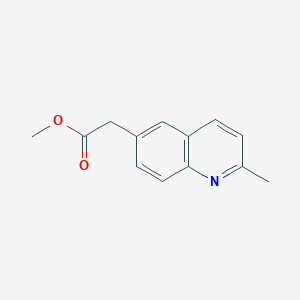
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)
![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)

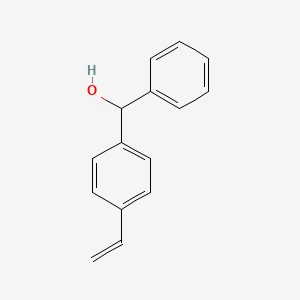

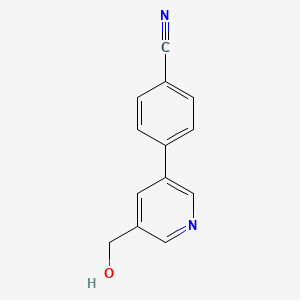

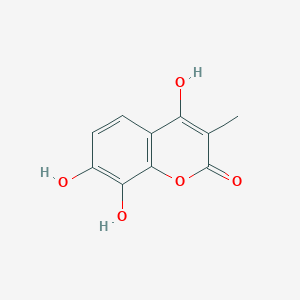


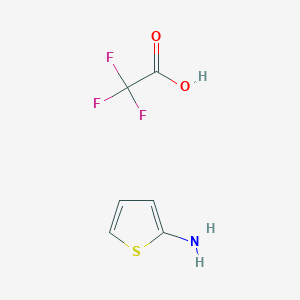
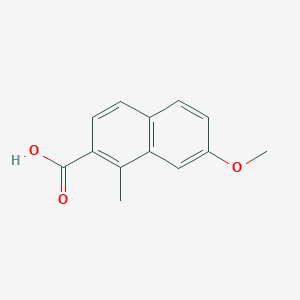
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)
